Rifapentine - 61379-65-5

Rifapentine

Catalog Number: EVT-280682
CAS Number: 61379-65-5
Molecular Formula: C47H64N4O12
Molecular Weight: 877.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rifapentine is a semisynthetic rifamycin-class antibiotic [ [] ] currently under investigation for its potential in treating tuberculosis (TB) [ [], [], [] ] and Mycobacterium avium complex (MAC) infections [ [], [] ]. It exhibits a broader spectrum of antimicrobial activity, similar to its homologues rifampin and rifabutin [ [] ].

Future Directions
  • Alternative Delivery Methods: Research exploring novel delivery methods, such as inhalation [ [] ] and sustained-release formulations [ [] ], could be valuable in enhancing treatment efficacy and minimizing systemic side effects.
Source and Classification

Rifapentine is derived from rifamycin S, which is a natural product obtained from the bacterium Amycolatopsis rifamycinica. It is classified as a semi-synthetic derivative of rifamycin and exhibits similar mechanisms of action to its parent compound. This classification places it within the broader category of antibiotics used for treating bacterial infections, particularly those caused by resistant strains of bacteria.

Synthesis Analysis

Methods and Technical Details

The synthesis of rifapentine can be achieved through various methods, with two prominent approaches highlighted in recent patents:

  1. Cyclization Method:
    • The process begins with rifamycin S acid, which undergoes cyclization with dihydroxymethyl tert-butylamine in an N,N-dimethylformamide solvent. The reaction conditions are optimized to enhance purity.
    • Following cyclization, the mixture is treated with acid water, leading to the formation of a rifampicin filter cake, which is then subjected to a ring-opening reaction with urea and n-butanol.
    • The final steps involve condensation reactions and recrystallization processes that enhance the purity of the final product .
  2. Sectional Crystallization Method:
    • In this method, rifamycin S serves as an initiator in a two-step reaction involving dihydroxymethyl tert-butylamine and subsequent hydrolysis with reductive agents.
    • The resulting hydrolysate is condensed with 1-amino-4-cyclopentyl piperazine to yield rifapentine, followed by a multi-stage crystallization process that ensures high purity and yield .
Molecular Structure Analysis

Structure and Data

Rifapentine has a complex molecular structure characterized by multiple functional groups that contribute to its antibiotic activity. The molecular formula for rifapentine is C23_{23}H28_{28}N4_{4}O5_{5}, and its IUPAC name is 1-[(4-methyl-1-piperazinyl)methyl]-1H-pyrrole-2-carboxylic acid.

  • Molecular Weight: Approximately 428.49 g/mol
  • Chemical Structure: The structure includes a naphthalene core with various substituents that enhance its solubility and interaction with bacterial RNA polymerase.
Chemical Reactions Analysis

Reactions and Technical Details

Rifapentine undergoes several chemical reactions during its synthesis:

  • Cyclization Reaction: This step involves the formation of new carbon-carbon bonds through nucleophilic attack by dihydroxymethyl tert-butylamine on the activated carbon centers of rifamycin S.
  • Condensation Reaction: In this reaction, the hydrolysate from the previous step reacts with 1-amino-4-cyclopentyl piperazine, leading to the formation of rifapentine through dehydration.
  • Recrystallization: This purification step involves dissolving crude rifapentine in suitable solvents followed by controlled cooling to promote crystal formation while minimizing impurities.
Mechanism of Action

Rifapentine exerts its antibacterial effects primarily by inhibiting bacterial RNA synthesis. It binds to the beta-subunit of bacterial RNA polymerase, thereby preventing transcription. This mechanism is crucial for its effectiveness against Mycobacterium tuberculosis, particularly in cases where other treatments may fail due to resistance.

Process and Data

The binding affinity of rifapentine to RNA polymerase allows it to effectively disrupt the transcription process, leading to bacterial cell death. Studies have shown that rifapentine maintains activity against strains resistant to other antibiotics within the same class .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rifapentine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a red-orange crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide but poorly soluble in water.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place away from direct sunlight .

Relevant Data or Analyses

Stability studies indicate that rifapentine retains its efficacy when stored under controlled conditions, but degradation products can form under high humidity or temperature conditions.

Applications

Scientific Uses

Rifapentine is primarily used in:

  • Tuberculosis Treatment: It is effective for both latent tuberculosis infection treatment regimens (often combined with isoniazid) and active tuberculosis therapy.
  • Clinical Research: Ongoing studies are evaluating its efficacy in various dosing regimens compared to other treatments like rifampicin .
  • Public Health Initiatives: Due to its dosing convenience, rifapentine plays a significant role in public health strategies aimed at controlling tuberculosis globally.
Introduction to Rifapentine

Historical Development of Rifamycins

The rifamycin class originated from natural compounds isolated in 1957 from the bacterium Streptomyces mediterranei (later reclassified as Amycolatopsis rifamycinica) in the laboratories of Gruppo Lepetit SpA in Milan, Italy. Initial fermentation cultures yielded a mixture of structurally related compounds designated rifamycins A through E. Among these, rifamycin B was the most stable isolate, though it demonstrated poor antibacterial activity. Researchers discovered that rifamycin B underwent spontaneous oxidation and hydrolysis in aqueous solutions to form rifamycin S, which exhibited potent antimicrobial properties. Reduction of rifamycin S yielded rifamycin SV, which became the first clinically used rifamycin derivative administered intravenously [1] [7].

Systematic chemical modification programs aimed to overcome the pharmacokinetic limitations of rifamycin SV. In the Dow-Lepetit Research Laboratories, researchers performed structural modifications on most functional groups of the rifamycin molecule to discover orally bioavailable derivatives. This effort focused particularly on synthesizing hydrazone derivatives of 3-formylrifamycin SV. Among these derivatives, the compound formed with N-amino-N'-methylpiperazine demonstrated superior oral efficacy in animal infection models. This molecule, later named rifampicin (or rifampin), revolutionized tuberculosis therapy when introduced in 1968 due to its potent bactericidal activity and oral bioavailability [1] [8].

Table 1: Key Milestones in Rifamycin Development

YearMilestoneSignificance
1957Isolation of rifamycinsDiscovery of natural products from Streptomyces mediterranei
1959Rifamycin SV developmentFirst clinically used rifamycin (IV administration)
1968Rifampicin introductionOrally bioavailable rifamycin for tuberculosis treatment
1965Rifapentine synthesisFirst synthesis of cyclopentyl derivative
1998Rifapentine FDA approvalLong-acting rifamycin for tuberculosis

Rifapentine: Discovery and Synthesis Timeline

Rifapentine was first synthesized in 1965 by researchers at Lepetit Pharmaceuticals, the same Italian company that developed rifampicin. The synthesis involved strategic structural modification of the rifampicin molecule, specifically replacing the methyl group on the piperazine ring with a cyclopentyl moiety. This alteration was designed to enhance the molecule's stability and prolong its half-life while maintaining antimicrobial potency against Mycobacterium tuberculosis. The synthetic pathway commenced with rifamycin SV, which underwent formylation to introduce an aldehyde group at the C3 position. This 3-formylrifamycin SV intermediate then underwent condensation with 4-cyclopentyl-1-aminopiperazine to form the characteristic iminomethyl bridge that defines rifapentine's structure [1] [10].

Despite its early synthesis, rifapentine did not immediately enter clinical use. Extensive pharmacological evaluation throughout the 1970s-1980s confirmed its extended half-life and potent activity against mycobacteria. The compound demonstrated a post-antibiotic effect lasting up to 72 hours, significantly longer than rifampicin's 12-24 hours, suggesting potential for intermittent dosing regimens. The U.S. Food and Drug Administration (FDA) finally approved rifapentine in 1998 for pulmonary tuberculosis treatment in combination with other antitubercular drugs. A significant expansion of its indications occurred in 2014, when the FDA approved rifapentine combined with isoniazid for latent tuberculosis infection treatment in high-risk individuals [2] [3].

Structural Evolution from Rifampicin to Rifapentine

Rifapentine (chemical name: 3-{[(4-cyclopentyl-1-piperazinyl)imino]methyl}rifamycin) represents a strategic evolution from rifampicin's structure. Both molecules share the characteristic ansamycin macrocycle composed of a naphthoquinone chromophore bridged by a long aliphatic chain, forming the bioactive cavity that binds bacterial RNA polymerase. The critical structural distinction resides in the C3 side chain: while rifampicin contains a methylpiperazinyl group, rifapentine features a cyclopentylpiperazinyl substituent [4] [7].

This seemingly minor modification profoundly influences the molecules' physicochemical and pharmacokinetic properties:

  • Enhanced Lipophilicity: The cyclopentyl group increases the molecule's octanol-water partition coefficient (logP), improving membrane penetration. Rifapentine demonstrates 4-5 fold higher accumulation within macrophages compared to rifampicin, significantly enhancing its efficacy against intracellular mycobacteria [4] [6].

  • Extended Half-life: Rifapentine's elimination half-life (14-17 hours) is substantially longer than rifampicin's (2-5 hours). This permits once-weekly dosing during the continuation phase of tuberculosis treatment compared to rifampicin's daily dosing requirement. The prolonged half-life stems from both reduced enzymatic degradation and enhanced tissue binding [3] [9].

  • Reduced CYP Induction: While both molecules induce hepatic cytochrome P450 enzymes (particularly CYP3A4), rifapentine exhibits approximately 85% of rifampicin's induction potency. This differential stems from structural influences on nuclear receptor activation and results in potentially fewer drug-drug interactions [9].

Table 2: Structural and Pharmacokinetic Comparison of Rifampicin and Rifapentine

PropertyRifampicinRifapentineImpact of Modification
C3 side chainMethylpiperazineCyclopentylpiperazineIncreased steric bulk and lipophilicity
Molecular weight822.94 g/mol877.04 g/molEnhanced tissue binding
Protein binding~80%97.7-99%Reduced free fraction available for metabolism
Half-life2-5 hours14-17 hoursAllows less frequent dosing
Macrophage accumulationBaseline4-5 fold higherEnhanced intracellular efficacy
CYP3A4 inductionHigh (reference)85% of rifampicinReduced drug interaction potential

The structural evolution from rifampicin to rifapentine exemplifies rational drug design focused on optimizing pharmacokinetic properties while maintaining potent antibacterial activity. The cyclopentyl modification strategically balances molecular size, lipophilicity, and steric effects to prolong therapeutic action without compromising target binding affinity to bacterial RNA polymerase [1] [4]. X-ray crystallography studies confirm that both molecules share an identical binding mode within the RNA polymerase β-subunit, with rifapentine's extended half-life attributable entirely to pharmacokinetic improvements rather than enhanced target affinity [7] [9].

Properties

CAS Number

61379-65-5

Product Name

Rifapentine

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(4-cyclopentylpiperazin-1-yl)iminomethyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate

Molecular Formula

C47H64N4O12

Molecular Weight

877.0 g/mol

InChI

InChI=1S/C47H64N4O12/c1-24-13-12-14-25(2)46(59)49-37-32(23-48-51-20-18-50(19-21-51)31-15-10-11-16-31)41(56)34-35(42(37)57)40(55)29(6)44-36(34)45(58)47(8,63-44)61-22-17-33(60-9)26(3)43(62-30(7)52)28(5)39(54)27(4)38(24)53/h12-14,17,22-24,26-28,31,33,38-39,43,53-57H,10-11,15-16,18-21H2,1-9H3,(H,49,59)/b13-12+,22-17+,25-14-,48-23?/t24-,26+,27+,28+,33-,38-,39+,43+,47-/m0/s1

InChI Key

WDZCUPBHRAEYDL-LYDPARFQSA-N

SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Solubility

Soluble in DMSO

Synonyms

Rifapentine; DL 473; DL-473; DL473; R 773; R-773; R773;

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)C

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C6CCCC6)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.